Cas no 1448079-51-3 (1-{4'-fluoro-1,1'-biphenyl-4-carbonyl}-4-(4-fluorobenzenesulfonyl)piperidine)

1-{4'-Fluoro-1,1'-biphenyl-4-carbonyl}-4-(4-fluorobenzenesulfonyl)piperidine is a fluorinated biphenyl-piperidine derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a biphenyl core substituted with fluorine at the 4'-position, enhancing its metabolic stability and lipophilicity. The 4-fluorobenzenesulfonyl group attached to the piperidine ring contributes to its electron-withdrawing properties, which may influence binding affinity in receptor interactions. This structure suggests utility as an intermediate in the synthesis of bioactive molecules, particularly those targeting CNS or inflammatory pathways. Its well-defined chemical properties and synthetic versatility make it a valuable scaffold for drug discovery and development efforts.
1-{4'-fluoro-1,1'-biphenyl-4-carbonyl}-4-(4-fluorobenzenesulfonyl)piperidine structure
1448079-51-3 structure
Product Name:1-{4'-fluoro-1,1'-biphenyl-4-carbonyl}-4-(4-fluorobenzenesulfonyl)piperidine
CAS No:1448079-51-3
MF:C24H21F2NO3S
MW:441.490252256393
CID:5961175
PubChem ID:71808809
Update Time:2025-05-19

1-{4'-fluoro-1,1'-biphenyl-4-carbonyl}-4-(4-fluorobenzenesulfonyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 1-{4'-fluoro-1,1'-biphenyl-4-carbonyl}-4-(4-fluorobenzenesulfonyl)piperidine
    • 1-{4'-FLUORO-[1,1'-BIPHENYL]-4-CARBONYL}-4-(4-FLUOROBENZENESULFONYL)PIPERIDINE
    • [4-(4-fluorophenyl)phenyl]-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone
    • CCG-315417
    • 1448079-51-3
    • (4'-fluoro-[1,1'-biphenyl]-4-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
    • AKOS024563703
    • F6441-2821
    • Inchi: 1S/C24H21F2NO3S/c25-20-7-5-18(6-8-20)17-1-3-19(4-2-17)24(28)27-15-13-23(14-16-27)31(29,30)22-11-9-21(26)10-12-22/h1-12,23H,13-16H2
    • InChI Key: ZODBMUUUJNZNOX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)F)(C1CCN(C(C2C=CC(C3C=CC(=CC=3)F)=CC=2)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 441.12102103g/mol
  • Monoisotopic Mass: 441.12102103g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 693
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 62.8Ų

1-{4'-fluoro-1,1'-biphenyl-4-carbonyl}-4-(4-fluorobenzenesulfonyl)piperidine Pricemore >>

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1-{4'-fluoro-1,1'-biphenyl-4-carbonyl}-4-(4-fluorobenzenesulfonyl)piperidine Related Literature

Additional information on 1-{4'-fluoro-1,1'-biphenyl-4-carbonyl}-4-(4-fluorobenzenesulfonyl)piperidine

Introduction to 1-{4'-fluoro-1,1'-biphenyl-4-carbonyl}-4-(4-fluorobenzenesulfonyl)piperidine (CAS No. 1448079-51-3)

1-{4'-fluoro-1,1'-biphenyl-4-carbonyl}-4-(4-fluorobenzenesulfonyl)-piperidine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1448079-51-3, represents a convergence of advanced synthetic methodologies and molecular design principles, making it a subject of intense study in the development of novel therapeutic agents.

The molecular architecture of this compound features a piperidine ring substituted with two distinct aryl groups: a 4'-fluoro-1,1'-biphenyl-4-carbonyl moiety and a 4-fluorobenzenesulfonyl group. This dual substitution pattern not only imparts unique electronic and steric properties but also opens up a plethora of possibilities for its application in drug discovery and medicinal chemistry. The presence of fluorine atoms in both substituents is particularly noteworthy, as fluorine is well-known for its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of this compound with various biological targets. Studies have suggested that the 4'-fluoro-1,1'-biphenyl-4-carbonyl group may serve as an effective pharmacophore for interacting with enzymes and receptors involved in critical biological pathways. Similarly, the 4-fluorobenzenesulfonyl moiety has been identified as a potential key interaction site for modulating receptor activity.

In the realm of medicinal chemistry, the synthesis of this compound has been achieved through multi-step organic transformations, including condensation reactions, sulfonylation, and fluorination processes. The synthetic route has been optimized to ensure high yield and purity, making it feasible for large-scale production and further derivatization. The use of advanced catalytic systems has also facilitated the introduction of fluorine atoms with high precision, which is crucial for maintaining the structural integrity and functional efficacy of the molecule.

The potential applications of 1-{4'-fluoro-1,1'-biphenyl-4-carbonyl}-4-(4-fluorobenzenesulfonyl)-piperidine are vast and span across multiple therapeutic areas. Initial studies have highlighted its potential in the development of central nervous system (CNS) drugs, where its ability to cross the blood-brain barrier may be leveraged for treating neurological disorders. Additionally, its structural features make it a promising candidate for anticancer agents, as it can interfere with key signaling pathways involved in tumor growth and progression.

Another area of interest is the use of this compound in the treatment of inflammatory diseases. The 4-fluorobenzenesulfonyl group has been shown to possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory enzymes. This makes it a valuable scaffold for designing novel anti-inflammatory drugs that could offer improved efficacy and reduced side effects compared to existing therapies.

Furthermore, the compound's unique chemical properties have attracted attention from researchers working on drug delivery systems. Its ability to form stable complexes with other molecules suggests that it could be used as a carrier or prodrug in targeted drug delivery applications. This would allow for more precise delivery of therapeutic agents to specific sites in the body, thereby enhancing treatment outcomes.

Recent research has also explored the use of this compound in combination therapies. By pairing it with other bioactive molecules, researchers aim to achieve synergistic effects that could lead to more effective treatment regimens. For instance, combining this compound with kinase inhibitors or other targeted therapies could provide a comprehensive approach to treating complex diseases such as cancer.

The development of this compound also underscores the importance of fluorine chemistry in modern drug design. Fluorinated compounds are widely recognized for their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The strategic incorporation of fluorine atoms into molecular structures has thus become a cornerstone strategy in medicinal chemistry innovation.

In conclusion, 1-{4'-fluoro-1,1'-biphenyl-4-carbonyl}-4-(4-fluorobenzenesulfonyl)-piperidine (CAS No. 1448079-51-3) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features, combined with its versatile reactivity and functional properties, make it an invaluable asset in drug discovery efforts. As research continues to uncover new therapeutic applications and synthetic methodologies, this compound is poised to play a crucial role in shaping the future of medicinal chemistry.

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